molecular formula C18H18N2O2 B3137830 1-(4-isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 442531-53-5

1-(4-isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No. B3137830
CAS RN: 442531-53-5
M. Wt: 294.3 g/mol
InChI Key: BTLSWBMEMDCLOP-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, also known as IPMB, is a compound of interest to the scientific community due to its potential applications in various research areas. IPMB is a derivative of benzimidazole, a five-membered heterocycle with two nitrogen atoms, and is commonly used as a precursor in the synthesis of other compounds. It is a versatile compound with interesting properties that can be used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1. Synthesis and Structural Analysis

Benzimidazole derivatives, including compounds similar to 1-(4-isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, are often synthesized for structural and chemical analysis. For instance, Arslan et al. (2004) synthesized a related benzimidazole compound and analyzed its crystal structure, focusing on the interactions forming chains in the crystal (Arslan, Kazak, Karatas, & Özden, 2004). Similarly, Krawczyk, Gdaniec, & Sa˛czewski (2005) reported the crystal structure of 1H-benzimidazole-2-carboxylic acid, highlighting its zwitterionic form and the formation of a two-dimensional network through hydrogen bonds (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

2. Molecular Design and Synthesis

The design and synthesis of benzimidazole derivatives are important areas of research. Zhou et al. (2004) demonstrated the synthesis of six new 2-aryl-N-biphenyl benzimidazoles, starting from o-phenylenediamine and carboxylic acids, and determined their crystal structure (Zhou, Weifa, Jun, Congxuan, & Xin-qi, 2004). Aleksandrov et al. (2011) studied the oxidation of related compounds, providing insights into their chemical behavior and potential applications (Aleksandrov, Savost’yanov, El’chaninov, & Salamatina, 2011).

3. Formation of Supramolecular Structures

Research on benzimidazole derivatives also involves their role in forming complex structures. Jin et al. (2015) prepared salts with imidazole/benzimidazole and carboxylic acids, studying the formation of supramolecular arrays with diverse structures and analyzing the role of noncovalent interactions in crystal packing (Jin, Zhang, Liu, Wen, Li, & Wang, 2015).

4. Luminescence and Spectroscopic Properties

The luminescence and spectroscopic properties of benzimidazole derivatives are another focus area. Xia et al. (2013) synthesized a series of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid, exploring their luminescent emission bands and the energy transfer mechanisms (Xia, Wei, Yang, Qiao, Chen, Xie, Zhang, Zhou, & Gao, 2013). Wu et al. (2014) investigated Cd(II) complexes with benzimidazole carboxylic acids, analyzing their structures and luminescence properties in solid-state (Wu, Ren, Yin, Sun, Zeng, & Kurmoo, 2014).

properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-11(2)13-4-7-15(8-5-13)20-12(3)19-16-10-14(18(21)22)6-9-17(16)20/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLSWBMEMDCLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)C(C)C)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150902
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

CAS RN

442531-53-5
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442531-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-[4-(1-methylethyl)phenyl]-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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